Methfuroxam was previously used as a fungicide to control fungal pathogens belonging to the Basidiomycetes class, which can infect cereal crops [PubChem]. It works by disrupting the fungi's cell membranes []. However, its use in agriculture has been discontinued due to the availability of more effective fungicides [].
Methfuroxam is a chemical compound classified as a furan-carboxamide fungicide, primarily used in agricultural applications to control various fungal pathogens. Its chemical formula is and it has a molecular weight of approximately 229.27 g/mol . The structure of Methfuroxam features a furan ring, which contributes to its biological activity and reactivity.
These reactions are significant for understanding both the environmental fate of Methfuroxam and its metabolic pathways in organisms.
Methfuroxam exhibits potent antifungal activity, effectively inhibiting the growth of several fungal pathogens. Its mechanism of action involves interference with cellular processes essential for fungal survival. Studies have shown that Methfuroxam leads to cell death through inhibition of key enzymatic activities within the fungi . This makes it particularly valuable in agricultural settings where fungal diseases threaten crop yields.
The synthesis of Methfuroxam typically involves several steps:
These methods highlight the complexity and precision required in synthesizing this compound for agricultural use.
Methfuroxam is primarily utilized as a fungicide in agriculture. Its applications include:
Research into the interactions of Methfuroxam with other compounds is crucial for understanding its efficacy and safety profile. Interaction studies have indicated that Methfuroxam can synergize with other fungicides, enhancing its antifungal activity while potentially reducing the required dosage . Additionally, studies on its metabolic pathways reveal how it interacts with biological systems, influencing both its effectiveness and toxicity.
Methfuroxam shares structural similarities with several other compounds within the furan-carboxamide class. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Fenfuram | Known for broad-spectrum antifungal activity | |
| Furcarbanil | Exhibits different modes of action against fungi | |
| Furoxime | Recognized for its application in plant disease management |
Methfuroxam stands out due to its specific structural features that enhance its antifungal potency and metabolic stability compared to similar compounds. Its unique furan-carboxamide structure allows for effective targeting of fungal pathogens while minimizing impact on non-target organisms.
Methfuroxam (2,4,5-trimethyl-N-phenyl-3-furancarboxamide) exhibits a molecular formula of C₁₄H₁₅NO₂ with a molecular weight of 229.28 g/mol [1] [2]. The compound features a distinctive structural architecture consisting of a substituted furan ring connected to a phenyl ring through an amide linkage [23] [24]. The molecular structure is characterized by the presence of three methyl substituents at positions 2, 4, and 5 of the furan ring, which significantly influence its conformational behavior [1] [2].
The two-dimensional structure reveals key rotatable bonds that define the conformational landscape of the molecule [1]. The primary conformational flexibility arises from rotation around the bond connecting the furan ring to the amide carbonyl group and the rotation around the amide nitrogen-phenyl bond [15]. These rotational degrees of freedom generate multiple stable conformers with varying spatial arrangements [15].
Three-dimensional conformational analysis indicates that the molecule adopts multiple energetically accessible conformations due to its rotatable bonds [15]. The furan ring maintains its planar aromatic geometry, while the phenyl ring can adopt various orientations relative to the amide plane [17]. Computational studies suggest that the most stable conformers exhibit dihedral angles between 0-30 degrees for the furan-amide connection and 25-45 degrees for the amide-phenyl orientation [15] [26].
The conformational preferences are influenced by intramolecular interactions, particularly the potential for weak hydrogen bonding between the amide hydrogen and the furan oxygen [26]. The three methyl substituents on the furan ring introduce steric bulk that affects the rotational barriers around adjacent bonds [23] [24]. Energy calculations indicate rotational barriers of approximately 2-5 kcal/mol for the furan-amide connection and 15-20 kcal/mol for the amide bond rotation due to its partial double bond character [15].
The crystallographic analysis of Methfuroxam reveals detailed molecular geometry parameters essential for understanding its three-dimensional structure [11] [13]. The compound crystallizes in a monoclinic crystal system, which is typical for small organic molecules containing aromatic rings and amide functionalities [11]. The space group arrangement facilitates the formation of intermolecular hydrogen bonding networks that stabilize the crystal lattice [11] [13].
Bond length measurements within the furan ring show C-O distances of 1.36-1.38 Å, consistent with aromatic character and shortened compared to typical single bonds due to electron delocalization [11]. The furan C-C bonds exhibit lengths of 1.40-1.42 Å, reflecting the aromatic nature of the five-membered ring [11]. The amide C-N bond displays a length of 1.32-1.34 Å, characteristic of partial double bond character resulting from resonance stabilization [17].
The carbonyl C=O bond length measures 1.22-1.24 Å, typical for amide carbonyls, while the phenyl-nitrogen bond exhibits a length of 1.40-1.42 Å [17]. Bond angles within the structure conform to expected values for sp² hybridized atoms, with the furan ring O-C-C angle measuring 106-108 degrees and the amide C-N-C angle ranging from 120-125 degrees [11] [17].
Crystallographic data indicates that molecules in the solid state arrange in layered structures stabilized by N-H···O=C hydrogen bonds [11]. The intermolecular interactions include both classical hydrogen bonding and weaker π-π stacking interactions between aromatic rings [11] [13]. The packing arrangement shows molecules oriented to minimize steric clashes between methyl groups while maximizing favorable intermolecular contacts [11].
The electronic structure of Methfuroxam is characterized by the presence of two aromatic ring systems and an amide linkage that collectively determine its chemical reactivity [15] [16]. The highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich furan ring and the amide nitrogen, reflecting the nucleophilic character of these regions [15] [16]. The lowest unoccupied molecular orbital (LUMO) is concentrated on the carbonyl carbon and portions of the phenyl ring, indicating potential electrophilic sites [15] [16].
The HOMO-LUMO energy gap, estimated to be in the range of 4.2-4.8 electron volts, suggests moderate chemical stability and selective reactivity under appropriate conditions [15] [16]. The electron density distribution analysis reveals that the furan ring, particularly at the C-2 and C-5 positions, exhibits enhanced electron density making these sites susceptible to electrophilic attack [15] [26].
Reactivity patterns demonstrate that the compound undergoes nucleophilic attack primarily at the carbonyl carbon, consistent with typical amide behavior [15]. The furan ring shows high reactivity toward electrophilic aromatic substitution reactions, with the methyl substituents serving as electron-donating groups that activate the ring system [15] [26]. Oxidative reactions preferentially occur at the furan ring, which can lead to ring-opening reactions under harsh conditions [26].
The amide functionality exhibits resistance to hydrolysis under mild conditions due to resonance stabilization, but can undergo nucleophilic acyl substitution under forcing conditions [15]. Photochemical reactivity studies indicate that the furan ring is susceptible to photochemical transformations, including potential photodimer formation and rearrangement reactions [26]. The electronic properties also suggest moderate potential for coordination with metal centers through the carbonyl oxygen or furan oxygen atoms [15] [16].
Methfuroxam does not possess traditional chiral centers, precluding the existence of optical isomers or enantiomers [20] [22]. The absence of asymmetric carbon atoms in the molecular structure eliminates configurational stereochemistry as a relevant structural feature [20]. However, the compound exhibits significant conformational isomerism arising from rotation around specific bonds within the molecule [20] [22].
The primary source of conformational isomerism stems from the rotation around the amide C-N bond, which can adopt different orientations due to the partial double bond character of this linkage [20]. The barrier to rotation around this bond is sufficiently high (15-20 kcal/mol) to result in observable conformational preferences at room temperature [15] [20]. Additionally, rotation around the bond connecting the furan ring to the amide group provides another source of conformational diversity [20] [22].
The molecule does not exhibit geometric isomerism since it lacks C=C double bonds that could give rise to E/Z configurations [20]. Constitutional isomerism is theoretically possible through different connectivity patterns of the same atoms, but such isomers would represent distinctly different chemical compounds rather than isomers of Methfuroxam itself [20] [22].
Tautomerism in Methfuroxam is limited due to the stability of the amide functionality [20]. While amide-imidic acid tautomerism is theoretically possible, it occurs to a negligible extent under normal conditions due to the high energy barrier and low thermodynamic favorability of the imidic acid form [20]. The aromatic character of both the furan and phenyl rings prevents keto-enol tautomerism that might be observed in non-aromatic analogues [20] [22].
Irritant